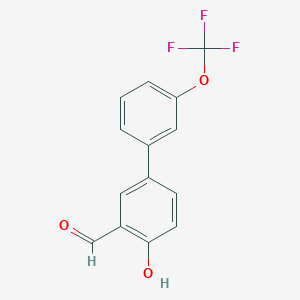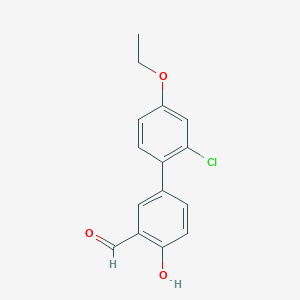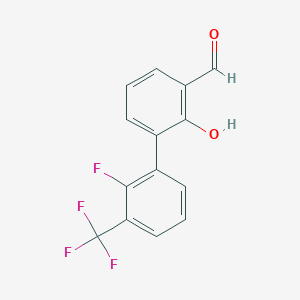
2-Formyl-4-(3-trifluoromethoxyphenyl)phenol, 95%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Formyl-4-(3-trifluoromethoxyphenyl)phenol, 95% (2F3MOP) is a synthetic compound with a wide range of applications in scientific research. It is a white, crystalline solid that is soluble in organic solvents, such as ethanol and acetone, and has a melting point of around 95°C. 2F3MOP has been used in the synthesis of various compounds, such as 1,2,4-triazolo[1,5-a]pyridine and 1,2,4-triazolo[1,5-a]pyrimidine, as well as in the preparation of a variety of organic materials, such as polymers, copolymers and nanomaterials. In addition, 2F3MOP has been used in the development of new drugs and in the study of enzyme structure and function.
Scientific Research Applications
2-Formyl-4-(3-trifluoromethoxyphenyl)phenol, 95% has a variety of applications in scientific research. It has been used in the development of new drugs, such as anti-cancer agents, and in the study of enzyme structure and function. In addition, 2-Formyl-4-(3-trifluoromethoxyphenyl)phenol, 95% has been used in the synthesis of various compounds, such as 1,2,4-triazolo[1,5-a]pyridine and 1,2,4-triazolo[1,5-a]pyrimidine, as well as in the preparation of a variety of organic materials, such as polymers, copolymer and nanomaterials.
Mechanism of Action
2-Formyl-4-(3-trifluoromethoxyphenyl)phenol, 95% is an inhibitor of the enzyme acetylcholinesterase (AChE). AChE is an enzyme that breaks down the neurotransmitter acetylcholine, which is involved in the transmission of signals between nerve cells. By inhibiting AChE, 2-Formyl-4-(3-trifluoromethoxyphenyl)phenol, 95% increases the amount of acetylcholine in the brain, which can have a variety of effects, including improved memory and learning.
Biochemical and Physiological Effects
2-Formyl-4-(3-trifluoromethoxyphenyl)phenol, 95% has been shown to have a variety of biochemical and physiological effects. In animal studies, it has been shown to improve memory and learning, as well as to reduce anxiety and depression. In addition, 2-Formyl-4-(3-trifluoromethoxyphenyl)phenol, 95% has been shown to have anti-inflammatory, anti-cancer, and anti-oxidant properties. It has also been shown to reduce the risk of stroke, heart attack, and other cardiovascular diseases.
Advantages and Limitations for Lab Experiments
2-Formyl-4-(3-trifluoromethoxyphenyl)phenol, 95% has several advantages for use in laboratory experiments. It is a relatively inexpensive compound, and it is easily synthesized in the laboratory. In addition, it is soluble in organic solvents and has a relatively low melting point. However, there are some limitations to its use in laboratory experiments. It is not stable in aqueous solutions and is easily hydrolyzed, and it can be toxic in large doses.
Future Directions
There are a number of potential future directions for research on 2-Formyl-4-(3-trifluoromethoxyphenyl)phenol, 95%. These include further investigations into its biochemical and physiological effects, as well as its potential use in the development of new drugs and in the study of enzyme structure and function. In addition, further research could be done to explore its potential use in the synthesis of various compounds, such as 1,2,4-triazolo[1,5-a]pyridine and 1,2,4-triazolo[1,5-a]pyrimidine, as well as in the preparation of a variety of organic materials. Finally, further research could be done to explore the potential use of 2-Formyl-4-(3-trifluoromethoxyphenyl)phenol, 95% in the treatment of various diseases, such as cancer, Alzheimer’s, and Parkinson’s.
Synthesis Methods
2-Formyl-4-(3-trifluoromethoxyphenyl)phenol, 95% is synthesized by a process known as Friedel-Crafts acylation. This involves the reaction of a phenol with an acid chloride, such as trifluoroacetic acid chloride, in the presence of a Lewis acid, such as aluminum chloride. The reaction produces a phenol with an acyl group attached, which is then reacted with a base, such as potassium hydroxide, to form 2-Formyl-4-(3-trifluoromethoxyphenyl)phenol, 95%.
properties
IUPAC Name |
2-hydroxy-5-[3-(trifluoromethoxy)phenyl]benzaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9F3O3/c15-14(16,17)20-12-3-1-2-9(7-12)10-4-5-13(19)11(6-10)8-18/h1-8,19H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEDZZOUMUADSFL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OC(F)(F)F)C2=CC(=C(C=C2)O)C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9F3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20685333 |
Source


|
| Record name | 4-Hydroxy-3'-(trifluoromethoxy)[1,1'-biphenyl]-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20685333 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Formyl-4-(3-trifluoromethoxyphenyl)phenol | |
CAS RN |
1111129-39-5 |
Source


|
| Record name | 4-Hydroxy-3'-(trifluoromethoxy)[1,1'-biphenyl]-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20685333 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![6-[3-(Cyclopropylaminocarbonyl)phenyl]-2-formylphenol, 95%](/img/structure/B6378866.png)


![4-[3-(Cyclopropylaminocarbonyl)phenyl]-2-formylphenol, 95%](/img/structure/B6378874.png)


![5-[3-(Cyclopropylaminocarbonyl)phenyl]-2-formylphenol, 95%](/img/structure/B6378881.png)
